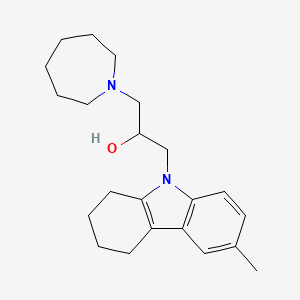![molecular formula C20H21BrN2O2 B11579918 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11579918.png)
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a brominated phenoxy group, a tert-butyl group, and a methyl-substituted phenyl ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
-
Oxadiazole Ring Formation: : The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the brominated phenol with an appropriate nitrile oxide precursor under cyclization conditions. Common reagents for this step include hydroxylamine hydrochloride and sodium acetate in an organic solvent like ethanol.
-
Final Coupling Reaction: : The final step is the coupling of the oxadiazole intermediate with 3-methylbenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves palladium catalysts and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Coupling: Palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in toluene or ethanol.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Coupling: Biaryl or diaryl derivatives.
科学研究应用
Chemistry
In chemistry, 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activities, including enzyme inhibition, receptor binding, and as a scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the brominated phenoxy and tert-butyl groups, resulting in different reactivity and properties.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Similar structure but with different substituents, affecting its chemical behavior and applications.
2,5-Diphenyl-1,2,4-oxadiazole: A more symmetrical compound with distinct electronic properties.
Uniqueness
5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C20H21BrN2O2 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC 名称 |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21BrN2O2/c1-13-6-5-7-14(10-13)19-22-18(25-23-19)12-24-17-9-8-15(11-16(17)21)20(2,3)4/h5-11H,12H2,1-4H3 |
InChI 键 |
RTYCQFPRLLCEOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579835.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11579845.png)
![methyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579846.png)
![3-(4-methoxyphenyl)-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11579851.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B11579865.png)
![(3Z)-5-bromo-1-butyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11579870.png)

![2-(2-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B11579882.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11579886.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11579889.png)
![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579897.png)
![N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11579904.png)
![5-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11579910.png)
